![molecular formula C21H19ClN2O3 B2405611 3-butyl-1-(3-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892426-82-3](/img/structure/B2405611.png)
3-butyl-1-(3-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
“3-butyl-1-(3-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
Benzofuro[3,2-d]pyrimidine derivatives can be prepared using aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50 °C to give carbodiimide intermediates . These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to give 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in satisfactory yields in the presence of a catalytic amount of sodium ethoxide or K2CO3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzofuro[3,2-d]pyrimidine derivatives include aza-Wittig reactions and reactions with nitrogen-oxygen-containing nucleophiles . Further reactions with alkyl halides or halogenated aliphatic esters in the presence of anhydrous K2CO3 produce the corresponding 2-alkylthio-3-n-propyl-benzofuro[3,2-d]pyrimidin-4(3H)-ones in good yields .Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed various synthetic methodologies for benzofuro[3,2-d]pyrimidine derivatives due to their significance in pharmaceutical chemistry. These compounds are known for their antibacterial, fungicidal, and antiallergic properties, among others. Novel synthetic routes have been proposed to access these heterocycles, which involve the use of different starting materials and conditions to achieve high yields and purity. For example, Wang et al. (2019) described a method to prepare benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives using aza-Wittig reactions, highlighting the versatility of these compounds in synthetic chemistry (Wang et al., 2019).
Antimicrobial and Antitumor Activities
The benzofuro[3,2-d]pyrimidine scaffold has been investigated for its biological activities, including antibacterial and antitumor effects. These compounds have been synthesized and tested against various bacterial strains and cancer cell lines, demonstrating their potential as therapeutic agents. For instance, Liu et al. (2020) synthesized a pyrazolo[1,5-a]pyrimidine derivative that exhibited significant inhibition against human lung adenocarcinoma and gastric cancer cell lines, suggesting the anticancer potential of these compounds (Liu et al., 2020).
Catalytic and Material Applications
Beyond medicinal chemistry, benzofuro[3,2-d]pyrimidine derivatives have also found applications in catalysis and material science. Their unique structural features enable them to act as ligands in coordination complexes, which can be utilized in various catalytic processes or as components in luminescent materials. Lu et al. (2015) reported on the synthesis and characterization of coordination complexes based on pyrimidine derivatives, exploring their catalytic and antitumor activities, which opens new avenues for their application in both biomedical and material sciences (Lu et al., 2015).
Mechanism of Action
While the specific mechanism of action for “3-butyl-1-(3-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione” is not available, related benzofuro[3,2-d]pyrimidine derivatives have been studied for their potential as PARP-1 inhibitors . PARP-1 plays a crucial role in processes such as DNA damage repair, gene transcription, and cell apoptosis in cancer cells .
Future Directions
properties
IUPAC Name |
3-butyl-1-[(3-chlorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3/c1-2-3-11-23-20(25)19-18(16-9-4-5-10-17(16)27-19)24(21(23)26)13-14-7-6-8-15(22)12-14/h4-10,12H,2-3,11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMCBXUMMOMOCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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